molecular formula C13H16N2OS B2590601 4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 896690-01-0

4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2590601
CAS No.: 896690-01-0
M. Wt: 248.34
InChI Key: IYLSQGMFAWNLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione is a tricyclic heterocyclic compound featuring an 8-oxa (oxygen-containing), 10,12-diaza (two nitrogen atoms), and a thione (C=S) functional group. Its core structure comprises a bicyclo[7.3.1] framework fused with a benzene ring, substituted with ethyl and methyl groups.

Properties

IUPAC Name

4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-3-8-4-5-11-9(6-8)10-7-13(2,16-11)15-12(17)14-10/h4-6,10H,3,7H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLSQGMFAWNLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3(CC2NC(=S)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves a three-component condensation reaction. This reaction includes acetoacetic acid N-aryl (N,N-diethyl)amides, salicylaldehyde, and thiourea in ethanol, with sodium bisulfate as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Chemical Reactions Analysis

4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural variations and properties of the target compound and its analogs:

Compound Name (IUPAC) Molecular Formula Molecular Weight Key Substituents Bioactivity/Applications References
Target : 4-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione C₁₅H₁₇N₂OS 279.38 Ethyl (C4), methyl (C9) Not reported (structural analogs suggest analgesic/antiviral potential)
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]-11-thione () C₂₀H₂₁ClN₂OS 372.91 Chlorine (C4), 4-isopropylphenyl Not explicitly stated
10-(2,3-Dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[...]-11-thione () C₂₀H₂₂N₂O₂S 354.47 2,3-Dimethylphenyl, methoxy (C6) Screening compound for drug discovery
4-Bromo-10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]-11-thione () C₁₉H₁₉BrN₂OS 395.34 Bromine (C4), 2,5-dimethylphenyl Commercial availability for research
(1R,9S)-9-Methyl-8-oxa-10-azatricyclo[...]-11-thione () C₁₂H₁₃NOS 219.30 Single diaza group (10-aza) Structural studies

Key Observations :

  • Diaza vs. Azatricyclo : The target compound’s 10,12-diaza system distinguishes it from analogs like ’s 10-aza variant, which may alter hydrogen-bonding capacity and target selectivity .

Pharmacological and Bioactivity Insights

  • Analgesic Activity: Derivatives such as 13-(N-aryl)aminocarbonyl analogs () exhibit analgesic effects with low acute toxicity (LD₅₀ ~4.6 mg/kg in mice for HupA analogs) .
  • Antiviral Potential: Compound 7 in (a diazatricyclo derivative) showed inhibitory activity against SARS-CoV-2 via spike protein interaction, suggesting structural motifs shared with the target compound may confer antiviral properties .
  • Enzyme Inhibition : HupA (), a tricyclic alkaloid, inhibits AChE and glutamate receptors, indicating that the target compound’s thione and diaza groups could modulate similar targets .

Biological Activity

4-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound belonging to the class of diazatricyclic compounds. Its unique structure incorporates both thione and oxo functionalities, which are of significant interest in medicinal chemistry due to their potential biological activities.

Molecular Structure

The molecular formula for this compound is C13H15N2O1SC_{13}H_{15}N_2O_1S with a molecular weight of approximately 261.28 g/mol. The structure features multiple rings and functional groups that contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca have shown various biological activities including:

  • Antimicrobial : Exhibits potential against various bacterial strains.
  • Antitumor : Preliminary studies suggest efficacy in inhibiting tumor cell growth.
  • Anti-inflammatory : Potential to modulate inflammatory pathways.

The exact mechanism of action for 4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca is not fully elucidated but may involve:

  • Enzyme Inhibition : Binding to specific enzymes and altering their activity.
  • Receptor Interaction : Modulating receptor-mediated pathways that affect cellular responses.

Antimicrobial Activity

A study conducted on derivatives of diazatricyclic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for the compound .

Antitumor Effects

Research on structurally related thiones has indicated the ability to induce apoptosis in cancer cell lines, particularly in breast and lung cancer models . Further studies on 4-ethyl-9-methyl-8-oxa could explore this avenue.

Synthesis and Characterization

The synthesis of 4-ethyl-9-methyl-8-oxa involves multi-step organic reactions including cyclization and functional group transformations. Key steps include:

  • Formation of the Tricyclic Core : Utilizing cyclization reactions.
  • Alkylation Reactions : Introducing ethyl and methyl groups.
  • Thiolations : Incorporating thione functionalities.

Comparative Analysis

To understand its biological activity better, a comparison with similar compounds is essential:

Compound NameStructure TypeNotable Features
4-Ethyl-9-methyl-thioneTricyclicAntimicrobial properties
3,4-DihydropyrimidinonesHeterocyclicAntitumor activity
Thioxo CompoundsThioneEnzyme inhibition

Q & A

Q. What advanced separation techniques are optimal for purifying this compound from complex reaction mixtures?

  • Answer : Implement high-performance countercurrent chromatography (HPCCC) with a biphasic solvent system (e.g., heptane/ethyl acetate/methanol/water) to exploit differences in the compound’s polarity. Validate purity using chiral HPLC if enantiomeric byproducts are suspected .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting spectral or reactivity data arise, prioritize multivariate analysis (e.g., PCA) to identify outlier conditions or instrumental artifacts .
  • Experimental Design : Align hypotheses with molecular topology principles (e.g., Balaban index) to rationalize the compound’s physicochemical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.